molecular formula C8H13N3O B8559846 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

4-Amino-6-methoxy-2-(n-propyl)pyrimidine

Cat. No.: B8559846
M. Wt: 167.21 g/mol
InChI Key: OBGZQLYYNCTVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-methoxy-2-(n-propyl)pyrimidine is a substituted pyrimidine derivative designed for research and development, particularly in medicinal chemistry. Pyrimidine scaffolds are of significant interest in the design of novel bioactive molecules. Specifically, 2-amino-4,6-disubstituted pyrimidine derivatives have been extensively explored as potent and selective antagonists for adenosine receptors (ARs), such as the A 1 AR, which is a promising target for neurological disorders, heart failure, and asthma . The structural features of this compound—including the 4-amino group, the 6-methoxy substituent, and the 2-n-propyl chain—are critical for optimizing binding affinity and selectivity profiles in structure-activity relationship (SAR) studies . This chemical serves as a versatile building block or intermediate in multi-step organic syntheses. It is commonly utilized in the development of potential therapeutic agents and in the construction of more complex molecular architectures for pharmacological evaluation. The presence of the n-propyl group at the 2-position is a specific modification that researchers can use to probe hydrophobic interactions within enzyme binding pockets. Handling and Safety: This compound is intended for research purposes by qualified laboratory personnel. Refer to the Safety Data Sheet for detailed hazard and handling information. Regulatory Status: For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

6-methoxy-2-propylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3O/c1-3-4-7-10-6(9)5-8(11-7)12-2/h5H,3-4H2,1-2H3,(H2,9,10,11)

InChI Key

OBGZQLYYNCTVMX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CC(=N1)OC)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 6 Methoxy 2 N Propyl Pyrimidine and Structural Analogues

Classical and Contemporary Synthetic Routes to Pyrimidine (B1678525) Cores

The construction of the pyrimidine ring can be achieved through various synthetic strategies. These methods often involve the formation of the heterocyclic ring from acyclic precursors, with the choice of reagents determining the substitution pattern of the final product.

Cyclization reactions are a fundamental approach to pyrimidine synthesis, typically involving the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.eg This [3+3] cycloaddition is a widely used and versatile method for constructing the pyrimidine nucleus from non-heterocyclic precursors. bu.edu.egmdpi.com

One of the most classic and effective methods is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.net Variations of this reaction, utilizing β-keto esters, malonic esters, or β-diketones, can produce a wide range of substituted pyrimidines. slideshare.net For instance, the reaction of an α,β-unsaturated ketone with an amine can initiate a cyclization process to form the pyrimidine ring. researchgate.net Microwave-assisted cyclization reactions have also been developed to provide faster and more efficient access to fluoroalkyl pyrimidines. mdpi.com

More complex strategies involve ring transformations, where an existing heterocyclic ring is converted into a pyrimidine ring. bu.edu.eg For example, 1,2,3-triazines have been shown to undergo cycloaddition with amidines to yield 2,5-disubstituted pyrimidines. mdpi.com

Cyclization Strategy Reactants Key Features
Pinner Synthesis1,3-Dicarbonyl compound + AmidineVersatile, classic method for substituted pyrimidines. slideshare.net
[3+3] CycloadditionThree-carbon fragment + N-C-N fragment (e.g., urea, guanidine)Widely used for constructing the pyrimidine nucleus. bu.edu.egmdpi.com
Ring Transformation1,2,3-Triazine + AmidineForms 2,5-disubstituted pyrimidines. mdpi.com
Microwave-Assisted CyclizationFluorinated acetoacetates + Malononitrile + AmidinesProvides rapid and efficient synthesis of fluoroalkyl pyrimidines. mdpi.com

Multicomponent reactions (MCRs) have gained significant attention in the synthesis of pyrimidines due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. mdpi.comresearchgate.net These reactions involve the combination of three or more starting materials to form a single product that incorporates the majority of the atoms from the reactants. researchgate.net

The Biginelli reaction is a well-known MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable pyrimidine frameworks. mdpi.com Other MCRs, such as [3+1+1+1] and [C-C+C+N+C+N] pseudo-five-component reactions, have been developed to synthesize highly substituted pyrimidines. mdpi.com For example, an iridium-catalyzed [3+1+1+1] reaction of amidines with up to three different alcohols can produce a variety of pyrimidines through a sequence of condensation and dehydrogenation steps. mdpi.com The use of organo-catalysts like proline has also been beneficial in the selective synthesis of pyrimidine-based heterocyclic compounds. jchemrev.com

The reaction between carbonyl compounds and amidines is a cornerstone of pyrimidine synthesis. The Pinner synthesis, as mentioned earlier, exemplifies this approach by condensing 1,3-dicarbonyl compounds with amidines. slideshare.net This method is highly versatile and has been used to synthesize important pyrimidine-containing drugs. slideshare.net

A more recent metal-free approach involves the [3+3] annulation of α,β-unsaturated ketones with amidines to form a dihydropyrimidine intermediate. rsc.org This intermediate is then converted to the pyrimidine through a visible-light-enabled photo-oxidation, offering a milder alternative to traditional transition-metal-catalyzed dehydrogenation. rsc.org Iron-catalyzed synthesis of pyrimidines from carbonyl derivatives and amidines has also been reported. mdpi.com Furthermore, a three-component reaction involving ketones, amidines, and N,N-dimethylaminoethanol as a one-carbon source provides an efficient and eco-friendly route to pyrimidine derivatives. organic-chemistry.org

Targeted Synthesis of 4-Amino-6-methoxypyrimidine Scaffolds

The synthesis of specifically substituted pyrimidines like 4-amino-6-methoxypyrimidines often starts from readily available and highly reactive dihalopyrimidine precursors. The differential reactivity of the halogen atoms allows for sequential and regioselective introduction of various functional groups.

A common and effective route to 4-amino-6-methoxypyrimidine involves the use of 4,6-dichloropyrimidine as a starting material. google.com This precursor allows for sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the amino and methoxy (B1213986) groups. The process typically involves an initial ammonolysis or aminolysis step, followed by an alkoxylation reaction. google.com

The reaction of 4,6-dichloropyrimidine with ammonia or an amine under atmospheric pressure yields the corresponding 4-amino-6-chloropyrimidine intermediate. google.com This intermediate can then be treated with an alcohol in the presence of an alkaline catalyst, such as an alkali-metal hydroxide or alkoxide, to afford the desired 4-amino-6-alkoxypyrimidine. google.com This method is advantageous due to the availability and low cost of 4,6-dichloropyrimidine, making it suitable for industrial-scale production. google.com

Reaction Step Reagents Product
Ammonolysis/Aminolysis4,6-Dichloropyrimidine, Ammonia/Amine4-Amino-6-chloropyrimidine
Alkoxylation4-Amino-6-chloropyrimidine, Alcohol, Alkaline Catalyst4-Amino-6-alkoxypyrimidine

The regioselectivity of nucleophilic substitution on dichloropyrimidines is a critical aspect of their synthetic utility. In 4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent. However, in substituted dichloropyrimidines, the electronic and steric environment can direct incoming nucleophiles to a specific position.

For instance, in 6-aryl-2,4-dichloropyrimidine, amination with aliphatic secondary amines and aromatic amines strongly favors substitution at the C4 position. researchgate.net Similarly, the SNAr reaction of 2,4-dichloropyrimidines with an electron-withdrawing substituent at the C-5 position also shows selectivity for substitution at the C-4 position with amine nucleophiles. nih.gov Interestingly, the use of tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines can reverse this selectivity, favoring substitution at the C-2 position. nih.gov

The choice of catalyst can also influence regioselectivity. Palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine with aliphatic amines proceeds with high regioselectivity for the C4 position. researchgate.net In contrast, the reaction with aromatic amines does not require a catalyst to achieve the same selectivity. researchgate.net These selective functionalization strategies are crucial for the modular synthesis of complex pyrimidine derivatives. nih.gov

Introduction of the 2-(n-Propyl) Moiety into Pyrimidine Frameworks

The incorporation of an n-propyl group at the 2-position of the pyrimidine ring is a key structural feature of the target molecule. This can be achieved through various synthetic routes, primarily by either building the pyrimidine ring with the propyl group already incorporated in one of the precursors or by adding the propyl group to a pre-existing pyrimidine scaffold.

Strategies for Alkylation at the 2-Position of Pyrimidines

Direct alkylation at the 2-position of a pyrimidine ring can be accomplished through several established cross-coupling reactions, which are fundamental in carbon-carbon bond formation. These methods typically involve the reaction of a halo-substituted pyrimidine with an organometallic reagent containing the desired alkyl group. While specific literature detailing the n-propylation of a 4-amino-6-methoxypyrimidine at the 2-position is not abundant, the general applicability of these reactions is well-documented for a wide range of substrates.

Commonly employed cross-coupling strategies that can be adapted for this purpose include:

Kumada Coupling: This reaction utilizes a Grignard reagent (e.g., n-propylmagnesium bromide) and a halopyrimidine (e.g., 2-chloro-4-amino-6-methoxypyrimidine) in the presence of a nickel or palladium catalyst. wikipedia.org The high reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid side reactions, especially with functional groups like the amino group present on the pyrimidine ring. wikipedia.org

Negishi Coupling: In this method, an organozinc reagent (e.g., n-propylzinc chloride) is coupled with a halopyrimidine, catalyzed by a palladium or nickel complex. Negishi coupling often exhibits greater functional group tolerance compared to Kumada coupling.

Stille Coupling: This reaction involves the coupling of an organotin reagent (e.g., 2-(tri-n-butylstannyl)pyrimidine) with an alkyl halide (e.g., n-propyl iodide), mediated by a palladium catalyst. wikipedia.org Organostannanes are known for their stability to air and moisture, though their toxicity is a significant drawback. wikipedia.org

These cross-coupling reactions provide versatile pathways to introduce the n-propyl group at the 2-position of the pyrimidine core. The choice of method often depends on the availability of starting materials, functional group compatibility, and desired reaction conditions.

Table 1: Overview of Cross-Coupling Reactions for Alkylation of Pyrimidines

Coupling ReactionOrganometallic ReagentHalide/Leaving Group on PyrimidineCatalystKey Features
KumadaGrignard (R-MgX)Cl, Br, INi or PdHigh reactivity, cost-effective.
NegishiOrganozinc (R-ZnX)Cl, Br, I, OTfPd or NiGood functional group tolerance.
StilleOrganostannane (R-SnR'3)Cl, Br, I, OTfPdStable reagents, but toxic.

Utilization of Butyramidine Derivatives in Pyrimidine Synthesis

A more direct and widely used approach for the synthesis of 2-(n-propyl)pyrimidines involves the construction of the pyrimidine ring from acyclic precursors, where one of the components already contains the n-propyl group. The Pinner synthesis and its variations are classic examples of this strategy, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

For the synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine, butyramidine (the amidine derivative of butyric acid) serves as the key building block that incorporates the 2-(n-propyl) moiety. A patented process describes the synthesis of a related compound, 2-n-propyl-4-amino-5-methoxymethylpyrimidine, by reacting butyramidine with α-methoxymethyl-β-methoxyacrylonitrile. wikipedia.org In this reaction, the butyramidine provides the N-C-N fragment with the n-propyl group at the central carbon, which ultimately becomes the C2 position of the pyrimidine ring. The acrylonitrile derivative provides the C-C-C backbone of the ring.

The general reaction scheme involves the cyclocondensation of butyramidine with a suitable three-carbon synthon. The choice of the three-carbon component determines the substituents at the 4, 5, and 6-positions of the resulting pyrimidine. For the target compound, a synthon that would lead to the 4-amino and 6-methoxy substitution pattern would be required.

Advanced Synthetic Methodologies and Green Chemistry Principles in Pyrimidine Synthesis

Recent advancements in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of heterocyclic compounds like pyrimidines. These advanced methodologies often lead to higher yields, shorter reaction times, and reduced waste generation.

Microwave-Assisted Organic Synthesis (MAOS) for Pyrimidine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. The application of microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in a fraction of the time.

The synthesis of pyrimidine derivatives is well-suited for microwave assistance. For instance, the condensation reactions involved in building the pyrimidine ring, such as the Biginelli reaction or Pinner-type syntheses, can be significantly expedited under microwave irradiation. Several studies have reported the successful synthesis of various substituted pyrimidines using MAOS, highlighting the benefits of reduced reaction times from hours to minutes and improved yields.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives (Illustrative)

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield Improvement
Biginelli Reaction8-24 hours5-15 minutesOften significant
Pinner Synthesis6-12 hours10-30 minutesModerate to significant
Thienopyrimidine Synthesis12 hours20 minutesSignificant

Catalytic Approaches (e.g., Cu-catalysis, ZnCl2-catalysis, Ir-catalysis) in Pyrimidine Synthesis

The use of metal catalysts has revolutionized the synthesis of complex organic molecules, and pyrimidine synthesis is no exception. Various transition metal catalysts have been employed to facilitate the formation of the pyrimidine ring through different mechanistic pathways, often under milder conditions and with greater efficiency.

Copper (Cu)-catalysis: Copper catalysts have been utilized in several strategies for pyrimidine synthesis. One approach involves the [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles, providing 2,4,6-trisubstituted pyrimidines in good yields. researchgate.net This method is valued for its synthetic simplicity and tolerance of various functional groups. researchgate.net Other copper-catalyzed methods include the cyclization of ketones with nitriles and the [3 + 3] annulation of amidines with saturated ketones.

Zinc Chloride (ZnCl2)-catalysis: Zinc chloride has proven to be an effective Lewis acid catalyst for the synthesis of pyrimidine derivatives. A notable example is the ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate. This method allows for the single-step synthesis of 4,5-disubstituted pyrimidines under mild conditions.

Iridium (Ir)-catalysis: Iridium catalysts have been employed in advanced synthetic strategies for pyrimidine formation, particularly through C-H activation pathways. Iridium-catalyzed C-H borylation of pyridines and related azines is a valuable method for preparing functionalized heteroaryl boronates, which can then be used in cross-coupling reactions. While direct iridium-catalyzed alkylation for the synthesis of the target compound is not prominently reported, the principles of iridium-catalyzed C-H activation represent a frontier in the efficient and atom-economical synthesis of substituted heterocycles. Research has also shown that iridium pincer complexes can catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols.

Structure Activity Relationship Sar and Structure Biological Activity Relationship Sbar Studies of 4 Amino 6 Methoxy 2 N Propyl Pyrimidine Analogues

General Principles of SAR Analysis in Pyrimidine (B1678525) Chemistry

Pyrimidine, an electron-rich aromatic heterocycle, is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. mdpi.comnih.gov The synthetic accessibility and the potential for structural modification at the 2, 4, 5, and 6 positions make the pyrimidine scaffold a versatile core for drug discovery. mdpi.com Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a molecule relates to its biological activity. In pyrimidine chemistry, SAR analysis involves systematically modifying the substituents on the pyrimidine ring and evaluating the resulting changes in potency, selectivity, and pharmacokinetic properties.

The general principles of SAR in this context involve exploring the effects of different functional groups on molecular interactions with biological targets. Key considerations include:

Electronic Effects : The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the pyrimidine ring, influencing its ability to participate in interactions like hydrogen bonding and π-π stacking. researchgate.netacs.org

Steric Effects : The size and shape of substituents can dictate the molecule's ability to fit into a target's binding pocket. Bulky groups may enhance binding through increased van der Waals interactions or cause steric hindrance that prevents binding. nih.gov

Hydrophobicity : The lipophilicity of substituents affects both the molecule's binding affinity (hydrophobic interactions) and its absorption, distribution, metabolism, and excretion (ADME) properties. nih.goviaea.org

Hydrogen Bonding Capability : Substituents that can act as hydrogen bond donors or acceptors are critical for molecular recognition and binding affinity to protein targets. mdpi.com

Quantitative structure-activity relationship (QSAR) models are often employed to mathematically correlate structural properties with biological activity, providing predictive insights for designing more potent analogues. nih.gov A deconstruction–reconstruction strategy has also been described, where the pyrimidine ring is chemically transformed into other nitrogen heteroaromatics, allowing for broad structural diversification in SAR studies. nih.gov

Influence of the 4-Amino Group on Biological Potency and Selectivity in Pyrimidine Derivatives

The amino group, particularly at the C-4 position of the pyrimidine ring, is a critical determinant of biological activity in many derivatives. Its primary role is to act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site of target proteins. mdpi.com The presence and positioning of the 4-amino group can significantly influence both the potency and selectivity of the compound.

Alterations to the 4-amino group, such as substitution or replacement, often lead to a significant decrease in biological activity, underscoring its importance as a key pharmacophoric feature. For example, in the development of kinase inhibitors, the 2,4-diaminopyrimidine scaffold is common, where the 4-amino group often forms a key hydrogen bond with the hinge region of the kinase domain. The ability to form these specific interactions often distinguishes active compounds from inactive ones.

Impact of the 6-Methoxy Substituent on Molecular Recognition and Activity in Pyrimidine Analogues

Electronic Influence : The methoxy (B1213986) group is an electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature can modulate the electron distribution of the pyrimidine ring, affecting its interaction with target macromolecules.

Steric and Conformational Effects : The size of the methoxy group can influence the preferred conformation of the molecule and its fit within a binding site.

Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. Studies have shown that a methoxy group can form a hydrogen bond with residues such as serine in a protein's active site, contributing to binding affinity. molecular-interactions.si

Metabolic Stability and Solubility : The presence of a methoxy group can affect the metabolic stability of the compound. It can also influence solubility and other physicochemical properties, which are critical for drug-likeness.

SAR studies have shown that the number and position of methoxy groups on a heterocyclic scaffold are directly related to biological activity, such as antiproliferative effects. mdpi.com For example, in certain 6-arylpyrido[2,3-d]pyrimidines, a 3,5-dimethoxy substitution pattern on the aryl ring led to potent enzyme inhibition, with one of the methoxy groups forming a hydrogen bond in the active site. molecular-interactions.si The replacement or repositioning of the 6-methoxy group can serve as a valuable strategy in lead optimization to fine-tune potency and selectivity.

Role of the 2-(n-Propyl) Moiety in Ligand-Target Interactions

The substituent at the C-2 position of the pyrimidine ring plays a significant role in modulating ligand-target interactions, often by occupying a hydrophobic pocket within the target's binding site. An n-propyl group at this position contributes to the molecule's lipophilicity and can engage in favorable van der Waals and hydrophobic interactions.

SAR studies exploring different alkyl groups at the C-2 position have demonstrated a clear trend related to the size and lipophilicity of the substituent. acs.org An increase in the size of the alkyl group can lead to enhanced potency, as it may better fill a hydrophobic pocket in the target protein. For instance, research on inhibitors of the WRN helicase showed that potency increased as the C-2 alkyl group was changed from methyl to ethyl, then to isopropyl, and finally to tert-butyl. acs.org This suggests that a larger, more lipophilic group is preferred in the C-2 pocket of this specific target. The n-propyl group fits within this trend, offering a balance of size and lipophilicity that can be optimal for certain targets. nih.gov In some benzimidazole-pyrimidine hybrids, an n-propyl group attached to the pyrimidinone nitrogen was noted as being crucial for enhanced therapeutic activity. mdpi.com

The table below, based on data from WRN helicase inhibitors, illustrates the effect of increasing the size and lipophilicity of the C-2 alkyl group on inhibitory potency. acs.org

CompoundC-2 SubstituentHelicase IC₅₀ (μM)LogD₇.₄
5aMethyl870.76
5bEthyl6.21.38
5cIsopropyl0.942.04
5dtert-Butyl0.242.80

Data adapted from a study on WRN helicase inhibitors, demonstrating a trend where increased lipophilicity and size at the C-2 position enhance potency. acs.org

Systematic Substituent Effects on Pyrimidine Ring Positions (C-2, C-4, C-6)

The biological activity of pyrimidine derivatives is a composite of the effects of substituents at various positions on the ring. A systematic analysis of these effects is fundamental to SAR studies. The positions C-2, C-4, and C-6 are particularly important for modification and have distinct roles in molecular recognition. mdpi.com

C-2 Position : As discussed, this position often interacts with a hydrophobic pocket. Substituents here, such as the n-propyl group, primarily influence activity through steric and hydrophobic effects. acs.orgnih.gov The nature of the substituent can be tuned to optimize van der Waals contacts and lipophilic interactions.

C-4 Position : This position is frequently involved in crucial hydrogen bonding interactions, especially when substituted with an amino group. nih.govnih.gov The C-4 position is often critical for anchoring the molecule in the active site and ensuring target specificity. Frontier molecular orbital theory suggests that the C-4 position is generally more reactive towards nucleophilic substitution than the C-2 position, making it a synthetically accessible point for diversification. stackexchange.com

C-6 Position : Substituents at the C-6 position can modulate activity through a combination of electronic, steric, and hydrogen-bonding effects. A methoxy group at this position can act as a hydrogen bond acceptor and influence the electronic properties of the entire ring system. molecular-interactions.simdpi.com

PositionTypical SubstituentPrimary Role in InteractionKey SAR Findings
C-2Alkyl (e.g., n-Propyl)Hydrophobic interactions, van der Waals forcesPotency often increases with the size and lipophilicity of the alkyl group, optimizing fit in hydrophobic pockets. acs.org
C-4Amino (-NH₂)Hydrogen bond donorCrucial for anchoring the ligand in the active site; modifications often lead to a significant loss of activity. mdpi.comnih.gov
C-6Methoxy (-OCH₃)Hydrogen bond acceptor, electronic modulationCan form specific hydrogen bonds and alter the ring's electronics to improve binding and physicochemical properties. molecular-interactions.simdpi.com

Conformational Flexibility and Tautomerism in Pyrimidine SAR Studies

The three-dimensional structure and dynamic behavior of a molecule are critical to its biological function. For pyrimidine derivatives, conformational flexibility and tautomerism are two key phenomena that must be considered in SAR studies.

Conformational Flexibility refers to the ability of a molecule to adopt different spatial arrangements through the rotation of single bonds. The substituents on the pyrimidine ring can restrict or enhance this flexibility. For example, the rotation of the 2-(n-propyl) group or the 6-methoxy group can influence how the molecule presents its key interacting groups to the target protein. The presence of bulky groups can restrict rotation, locking the molecule into a specific, potentially more active, conformation, thereby reducing the entropic penalty of binding. nih.gov

Tautomerism is the phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers that differ in the position of a proton. Aminopyrimidines, such as the 4-amino derivatives, can exist in equilibrium between an amino form and an imino form. nih.gov

Amino Tautomer : The proton is on the exocyclic nitrogen atom.

Imino Tautomer : The proton has moved to one of the ring nitrogen atoms.

The tautomeric equilibrium can be influenced by the solvent, pH, and the electronic nature of other substituents on the ring. researchgate.net Crucially, the different tautomers have distinct hydrogen bonding patterns. One tautomer may be significantly more active than another because its arrangement of hydrogen bond donors and acceptors is complementary to the target's active site. nih.gov For example, the amino-keto tautomer of the pyrimidine drug gemcitabine was identified as the predominant form, with the imino-keto tautomer also being detected. nih.gov Understanding and controlling the preferred tautomeric form is a sophisticated aspect of drug design and a vital consideration in pyrimidine SAR.

Computational Chemistry and Molecular Modeling Studies of 4 Amino 6 Methoxy 2 N Propyl Pyrimidine

Ligand-Based and Structure-Based Drug Design Approaches

In the field of drug discovery, both ligand-based and structure-based design are crucial computational strategies. For a novel compound like 4-Amino-6-methoxy-2-(n-propyl)pyrimidine, these approaches would be foundational in identifying potential biological targets and optimizing its structure for enhanced activity.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. The process would involve:

Pharmacophore Modeling: Identifying the essential chemical features of a set of known active molecules that are responsible for their biological activity. For pyrimidine (B1678525) derivatives, this could include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features.

3D-QSAR (Quantitative Structure-Activity Relationship): Developing a three-dimensional model that quantitatively correlates the chemical structure of a series of compounds with their biological activity. This can help in predicting the activity of new, unsynthesized analogs of this compound.

Structure-based drug design , on the other hand, is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This method allows for the direct design of ligands that can fit into the target's binding site. Key techniques include:

Molecular Docking: Predicting the preferred orientation of a ligand when bound to a receptor. This would be used to assess how well this compound might interact with various known protein targets.

De Novo Design: Using computational algorithms to design novel molecular structures that are predicted to have high affinity and selectivity for a specific target.

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target. For this compound, docking simulations would be instrumental in screening potential protein targets and understanding the key interactions that stabilize the ligand-receptor complex.

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The target protein structure would be obtained from a repository like the Protein Data Bank (PDB).

Docking Algorithm: A docking program would be used to explore various possible conformations of the ligand within the binding site of the receptor.

Scoring Function: A scoring function would then estimate the binding affinity for each conformation, providing a ranked list of the most likely binding poses.

Studies on other pyrimidine derivatives have successfully used molecular docking to identify potential inhibitors for targets such as cyclin-dependent kinases (CDKs), which are crucial in cancer research. These studies often reveal key hydrogen bonding and hydrophobic interactions that are critical for binding.

Interaction Type Potential Interacting Residues in a Kinase Binding Site
Hydrogen BondingAsp, Glu, Gln, Asn, Ser, Thr, His
Hydrophobic InteractionsAla, Val, Leu, Ile, Phe, Trp, Met
Pi-StackingPhe, Tyr, Trp, His

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations would be crucial for assessing the stability of the predicted binding pose of this compound with its target and for analyzing its conformational flexibility.

An MD simulation would typically involve:

System Setup: Placing the docked ligand-protein complex in a simulated environment, usually a box of water molecules and ions to mimic physiological conditions.

Simulation Run: Solving Newton's equations of motion for the system over a period of nanoseconds to microseconds.

Trajectory Analysis: Analyzing the resulting trajectory to understand the stability of the complex, conformational changes in the protein and ligand, and the role of solvent molecules.

This analysis can provide valuable insights into the binding free energy, which is a more accurate measure of binding affinity than docking scores.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to study the electronic properties of molecules. For this compound, DFT calculations can provide a wealth of information, including:

Optimized Molecular Geometry: Predicting the most stable 3D structure of the molecule.

Electronic Properties: Calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding the molecule's reactivity and its potential to interact with biological targets.

Spectroscopic Properties: Predicting infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

DFT studies on similar aminopyrimidine structures have been used to elucidate their chemical reactivity and potential for forming stable complexes with metal ions or biological receptors. researchgate.netmdpi.commdpi.comnih.gov

Calculated Property Significance
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions, indicating potential sites for electrophilic and nucleophilic attack.
HOMO-LUMO Energy GapA smaller gap suggests higher reactivity of the molecule.
Atomic ChargesReveals the distribution of charge within the molecule, highlighting polar regions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

QSAR modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a set of pyrimidine analogs with known activities were available, a QSAR model could be built to predict the activity of this compound and to guide the design of more potent derivatives.

The development of a QSAR model involves:

Data Set: A collection of molecules with their experimentally determined biological activities.

Molecular Descriptors: Calculation of various numerical values that describe the chemical and physical properties of the molecules (e.g., molecular weight, logP, electronic properties).

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create an equation that correlates the descriptors with the activity.

Model Validation: Rigorously testing the model's predictive power using an external set of compounds.

QSAR studies on pyrimidine derivatives have been successfully applied in the development of inhibitors for various enzymes, demonstrating the utility of this approach in predictive toxicology and drug design. nih.gov

Analytical and Spectroscopic Characterization Techniques for 4 Amino 6 Methoxy 2 N Propyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Amino-6-methoxy-2-(n-propyl)pyrimidine, both ¹H and ¹³C NMR are used to confirm the presence and arrangement of its constituent atoms.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the n-propyl group, the methoxy (B1213986) group, the amino group, and the pyrimidine (B1678525) ring. The n-propyl group would show a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons attached to the pyrimidine ring. The methoxy group protons would appear as a sharp singlet, while the amino group protons would likely present as a broad singlet. A single singlet would also be expected for the lone proton on the pyrimidine ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would yield a distinct signal. This includes three signals for the n-propyl group, one for the methoxy group, and four distinct signals for the carbon atoms of the pyrimidine ring, each with a chemical shift indicative of its electronic environment (e.g., attached to nitrogen, oxygen, or carbon).

Expected ¹H and ¹³C NMR Data | Assignment | Expected ¹H NMR Data | Expected ¹³C NMR Data | | :--- | :--- | :--- | | | Chemical Shift (δ, ppm) | Multiplicity | Chemical Shift (δ, ppm) | | n-propyl CH₃ | ~0.9 | Triplet | ~14 | | n-propyl CH₂ | ~1.7 | Sextet | ~22 | | n-propyl CH₂ | ~2.6 | Triplet | ~40 | | Methoxy (OCH₃) | ~3.9 | Singlet | ~55 | | Pyrimidine-H | ~5.8 | Singlet | ~85 | | Amino (NH₂) | ~6.5 | Broad Singlet | - | | Pyrimidine-C (C-NH₂) | - | - | ~162 | | Pyrimidine-C (C-OCH₃)| - | - | ~170 | | Pyrimidine-C (C-propyl)| - | - | ~165 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula: C₈H₁₃N₃O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (181.21 g/mol ). High-resolution mass spectrometry could confirm the elemental composition with high accuracy. Under electron impact (EI) ionization, the molecule would undergo characteristic fragmentation, providing further structural confirmation. Common fragmentation pathways would likely involve the loss of the n-propyl group, the methoxy group, or other small neutral molecules.

Expected Mass Spectrometry Fragmentation Data

m/z Value Proposed Fragment Description
181 [C₈H₁₃N₃O]⁺ Molecular Ion (M⁺)
166 [M - CH₃]⁺ Loss of a methyl radical
152 [M - C₂H₅]⁺ Loss of an ethyl radical from the propyl group
138 [M - C₃H₇]⁺ Loss of the n-propyl radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. chemrxiv.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. mdpi.com

Key expected absorptions include N-H stretching vibrations for the primary amine, which typically appear as one or two bands in the 3300-3500 cm⁻¹ region. mdpi.com C-H stretching vibrations from the n-propyl and methoxy groups would be observed just below 3000 cm⁻¹. The spectrum would also show characteristic peaks for the C=N and C=C stretching vibrations of the pyrimidine ring in the 1500-1650 cm⁻¹ range, and C-O stretching from the methoxy group around 1050-1250 cm⁻¹.

Expected Infrared (IR) Spectroscopy Data

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch Primary Amine (-NH₂)
2850 - 2960 C-H Stretch n-propyl, Methoxy
1500 - 1650 C=N, C=C Stretch Pyrimidine Ring

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to determine the purity of pharmaceutical and chemical compounds.

To assess the purity of a this compound sample, a reversed-phase HPLC method would typically be employed. In this setup, the compound is passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase. The purity is determined by the chromatogram, where a pure sample should ideally show a single, sharp peak at a specific retention time. The area of this peak is proportional to the concentration of the compound. The presence of additional peaks would indicate impurities. Method validation would ensure selectivity, precision, and accuracy. ptfarm.pl

Typical HPLC Parameters for Purity Assessment

Parameter Description
Column Octadecyl (C18), e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Detection UV spectrophotometry at a wavelength of maximum absorbance (e.g., 254 nm)

| Injection Volume | 10 µL |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, single-crystal XRD analysis can provide definitive proof of its molecular structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen) in a compound. The experimental results are then compared to the theoretical values calculated from the molecular formula. This comparison serves as a crucial check for the purity and empirical formula of the synthesized compound.

For this compound, with a molecular formula of C₈H₁₃N₃O and a molecular weight of 181.21 g/mol , the theoretical elemental composition can be calculated. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Theoretical Elemental Composition

Element Symbol Theoretical Percentage (%)
Carbon C 52.99%
Hydrogen H 7.23%
Nitrogen N 23.18%

Future Research Directions and Prospects for 4 Amino 6 Methoxy 2 N Propyl Pyrimidine Research

Development of Novel and Efficient Synthetic Routes for Specific Analogues

Future research will likely focus on developing efficient and sustainable methods for synthesizing a diverse library of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine analogues. Modern synthetic chemistry offers several powerful strategies that can be adapted for this purpose.

One-pot, multicomponent reactions (MCRs) are particularly attractive as they allow the construction of complex molecules from simple precursors in a single step, improving efficiency and reducing waste. nih.gov The use of nano-catalysts, such as HAp-encapsulated-γ-Fe2O3 supported sulfonic acid or Cu-doped TiO2 nanoparticles, has been shown to enhance reaction rates and yields in the synthesis of various pyridopyrimidine scaffolds, often under gentle, solvent-free, or aqueous conditions. nih.gov

Furthermore, green chemistry techniques, including microwave-assisted and ultrasound-irradiated synthesis, have been successfully employed to produce pyrimidine (B1678525) derivatives. acs.orgscialert.net These methods often lead to significantly reduced reaction times and improved yields compared to conventional heating. scialert.netacs.org The application of these advanced synthetic methodologies could facilitate the rapid generation of a wide array of analogues of this compound, enabling extensive structure-activity relationship (SAR) studies.

Table 1: Modern Synthetic Strategies for Pyrimidine Analogues

Synthetic Strategy Description Potential Advantages for Analogue Synthesis
Multicomponent Reactions (MCRs) Combining three or more reactants in a single reaction vessel to form a final product that contains portions of all initial reactants. High atom economy, reduced synthesis time, operational simplicity, generation of molecular diversity.
Nano-catalysis Utilizing catalysts in the nanometer size range to accelerate chemical reactions. High efficiency, excellent yields, recyclability of the catalyst, often enables use of greener reaction conditions (e.g., solvent-free). nih.gov
Microwave-Assisted Synthesis Using microwave energy to heat reactions. Rapid reaction rates, higher yields, improved product purity, ability to perform reactions that are difficult under conventional heating. scialert.net

| Ultrasound Irradiation | Employing ultrasonic waves to induce cavitation, which accelerates chemical reactions. | Enhanced reaction rates and yields, particularly effective for heterogeneous reactions. nih.govresearchgate.net |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The pyrimidine nucleus is a "privileged scaffold," known to interact with a wide range of biological targets. nih.govmdpi.com This versatility suggests that analogues of this compound could possess significant therapeutic potential across various disease areas. Future research should involve broad biological screening of newly synthesized analogues to identify novel activities.

Pyrimidine derivatives have demonstrated a remarkable spectrum of pharmacological effects, including:

Anticancer: Many pyrimidine-based drugs, such as 5-Fluorouracil, are used in cancer therapy. gsconlinepress.comresearchgate.net Analogues could be tested against various cancer cell lines, targeting enzymes like kinases, dihydrofolate reductase, or tubulin. mdpi.comnih.gov

Antimicrobial: The pyrimidine core is found in antibiotics and antimalarial drugs like trimethoprim and pyrimethamine. researchgate.netnih.gov New analogues could be screened for activity against drug-resistant bacteria and other pathogens.

Antiviral: Modified pyrimidine structures are key components of antiviral medications, such as Zidovudine for HIV. researchgate.netjuniperpublishers.com

Anti-inflammatory: Certain pyrimidine derivatives have shown potent anti-inflammatory effects, for instance, by inhibiting enzymes like lipoxygenase (LOX) or p38α MAP kinase. gsconlinepress.commdpi.com

Metabolic and CNS Disorders: Research has shown pyrimidine derivatives can act as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential applications in glaucoma, epilepsy, and Alzheimer's disease. nih.gov They have also been investigated as anticonvulsant and antihypertensive agents. nih.gov

A systematic screening approach, testing a library of this compound analogues against a diverse panel of enzymes and cellular assays, could uncover unexpected biological activities and open new therapeutic avenues.

Integration of Advanced Computational and Experimental Methodologies

The integration of computational chemistry with experimental synthesis and testing can dramatically accelerate the drug discovery process. For this compound research, a synergistic approach is crucial.

Computational Studies:

Molecular Docking: This technique can be used to predict the binding orientation of novel analogues within the active site of a specific biological target (e.g., a kinase or enzyme). ijpsjournal.comnih.gov This helps in prioritizing which compounds to synthesize and test.

Density Functional Theory (DFT): DFT analyses can elucidate the molecular structure, electronic properties, and reactivity of the compounds, providing insights that are compatible with observed biological properties. acs.orgnih.gov

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like characteristics early in the design phase. mdpi.com

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of synthesized analogues against specific biological targets to identify initial "hits."

X-ray Crystallography: Obtaining a co-crystal structure of a potent analogue bound to its target protein provides definitive evidence of the binding mode. acs.org This structural information is invaluable for guiding the next round of structure-based drug design to further improve potency and selectivity. acs.org

By using computational models to guide synthetic efforts and advanced experimental techniques to validate findings, researchers can more efficiently optimize the pharmacological properties of this compound analogues.

Design and Synthesis of Hybrid Pyrimidine Structures

Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophores into a single molecule. mdpi.com This can lead to compounds with improved affinity, better selectivity, dual-target activity, or the ability to overcome drug resistance. researchgate.net The this compound scaffold is an excellent candidate for the development of novel hybrid structures.

Researchers have successfully created pyrimidine hybrids with various other heterocyclic systems, demonstrating the feasibility of this approach. For example:

Pyrimidine-Quinolone Hybrids: Designed as lactate dehydrogenase A (hLDHA) inhibitors for potential anticancer applications. nih.govnih.gov

Indazole-Pyrimidine Hybrids: Investigated for their antiproliferative activity against human cancer cell lines. mdpi.com

Pyrimidine-Pyrazoline-Anthracene Hybrids: Developed as potential agents against hepatocellular carcinoma. researchgate.net

Triazole-Pyrimidine Hybrids: Synthesized via nucleophilic attack on chloro-pyrimidine derivatives. ekb.eg

Future work could involve designing and synthesizing hybrids that covalently link the this compound core to other known pharmacophores. The goal would be to create synergistic effects or to engage multiple biological targets relevant to a specific disease, such as cancer or infectious diseases.

Table 2: Examples of Pyrimidine Hybrid Molecules

Hybrid Class Combined Pharmacophores Potential Therapeutic Target/Application Reference
Pyrimidine-Quinolone Pyrimidine + Quinolone Lactate Dehydrogenase A (hLDHA) / Anticancer nih.govnih.gov
Indazole-Pyrimidine Pyrimidine + Indazole Antiproliferative / Anticancer mdpi.com
Pyrimidine-Thiazole Pyrimidine + Thiazole Anticancer mdpi.com

| Curcumin-5-fluorouracil | Pyrimidine (5-FU) + Curcumin | Anticancer | mdpi.com |

Investigation of Pharmacological Profiles in Relevant Preclinical Models

Once promising analogues of this compound are identified through the aforementioned strategies, a thorough investigation of their pharmacological profiles in relevant preclinical models is essential. This step is critical for translating basic research findings into potential therapeutic candidates.

The preclinical evaluation should proceed in a stepwise manner:

In Vitro Characterization: This includes determining the potency (e.g., IC₅₀ or Kᵢ values) against the intended biological target and assessing the selectivity against related targets to understand the potential for off-target effects. nih.gov Cytotoxicity assays against various human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are crucial for anticancer drug development. mdpi.commdpi.com

In Vivo Efficacy Studies: Compounds that demonstrate high in vitro potency and favorable drug-like properties should be advanced into animal models of disease. For example, an anticancer candidate could be tested in a mouse xenograft model to determine its ability to inhibit tumor growth. acs.org Similarly, an anti-inflammatory candidate could be evaluated in a rodent model of inflammation.

Pharmacokinetic (PK) Studies: Preclinical in vivo studies are also necessary to understand how the compound is absorbed, distributed, metabolized, and excreted by a living organism. This helps in establishing a potential dosing regimen for further studies.

These comprehensive preclinical investigations will be vital to determine whether any newly developed analogues of this compound have a realistic chance of becoming clinically useful therapeutic agents.

Q & A

Advanced Question

  • QSPR Models : Train models on logP and polar surface area (PSA) to predict blood-brain barrier permeability .
  • MD Simulations : Simulate binding to serum albumin (PDB: 1BM0) to estimate plasma half-life .
  • ADMET Prediction : Use SwissADME to flag derivatives with high hepatotoxicity risk .

What are the challenges in crystallizing this compound, and how can co-crystallization agents address them?

Advanced Question
Low solubility and polymorphism complicate crystallization. Strategies:

  • Co-Crystallization : Use dicarboxylic acids (e.g., fumaric acid) to stabilize lattice structures via H-bonding .
  • Solvent Screening : Test EtOH/water mixtures (70:30 v/v) for slow evaporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.